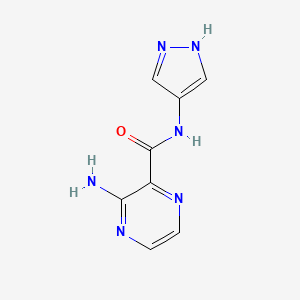![molecular formula C17H17N3O2S B7561219 4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine](/img/structure/B7561219.png)
4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine (MTDP) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. MTDP is a heterocyclic compound that contains a morpholine ring, a thiophene ring, and an oxadiazole ring. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting the activity of certain enzymes or proteins. For example, this compound has been shown to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a role in the regulation of blood glucose levels. This compound has also been shown to inhibit the activity of certain fungal enzymes, which are essential for fungal growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and improve glucose tolerance in diabetic animals. In agriculture, this compound has been shown to have insecticidal and fungicidal activities, which may be due to its ability to disrupt the integrity of cell membranes. In materials science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and liquid crystals.
Avantages Et Limitations Des Expériences En Laboratoire
4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily tested using various assays. However, there are also some limitations to using this compound in lab experiments. For example, the compound is relatively unstable and may decompose over time. Additionally, the compound may have limited solubility in certain solvents, which may affect its biological activity.
Orientations Futures
There are several future directions for the study of 4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine. One area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential applications in medicine, agriculture, and materials science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, the development of new derivatives of this compound may lead to the discovery of compounds with improved biological activity and selectivity.
Méthodes De Synthèse
4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine can be synthesized using various methods. One of the common methods is the reaction of 5-methyl-2-thiophenecarboxylic acid hydrazide with 4-(4-chlorophenyl)morpholine-3,5-dione in the presence of phosphorus oxychloride. The resulting product is then treated with 4-nitrophenylhydrazine and sodium ethoxide to obtain this compound. Other methods include the reaction of 4-(4-chlorophenyl)morpholine-3,5-dione with 5-methyl-2-thiophenecarboxylic acid hydrazide in the presence of acetic anhydride and the reaction of 4-(4-chlorophenyl)morpholine-3,5-dione with 5-methyl-2-thiophenecarboxylic acid hydrazide in the presence of triethylamine.
Applications De Recherche Scientifique
4-{4-[5-(5-Methyl-2-thienyl)-1,2,4-oxadiazol-3-yl]phenyl}morpholine has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to have anticancer, antidiabetic, and antifungal activities. In agriculture, this compound has been shown to have insecticidal and fungicidal activities. In materials science, this compound has been used as a building block for the synthesis of various functional materials, including fluorescent dyes and liquid crystals.
Propriétés
IUPAC Name |
4-[4-[5-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-2-7-15(23-12)17-18-16(19-22-17)13-3-5-14(6-4-13)20-8-10-21-11-9-20/h2-7H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKFNCMTDDKXQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC(=NO2)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-furyl)-1-methylethyl]pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561144.png)
![N-[2-(acetylamino)-1,3-benzothiazol-6-yl]-2-methoxyacetamide](/img/structure/B7561147.png)

![3-Tert-butyl-5,6,7,8,9,10-hexahydro-[1,2,4]triazolo[4,3-a]azocine](/img/structure/B7561155.png)

![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)

![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)

![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)


